L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester
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Overview
Description
Fmoc-Asp-OMe, also known as N-α-Fmoc-L-aspartic acid 1-methyl ester, is a derivative of aspartic acid. It is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group during peptide chain elongation. The Fmoc (fluorenylmethyloxycarbonyl) group is a base-labile protecting group that can be easily removed under mild conditions, making it a popular choice in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asp-OMe typically involves the protection of the amino group of aspartic acid with the Fmoc group. This can be achieved by reacting aspartic acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The carboxyl group of aspartic acid is then esterified to form the methyl ester, resulting in Fmoc-Asp-OMe.
Industrial Production Methods
Industrial production of Fmoc-Asp-OMe follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Asp-OMe undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Calcium iodide can be used as a protective agent during the hydrolysis of the ester group.
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Aspartic acid.
Deprotection: Free amino group.
Substitution: Substituted aspartic acid derivatives.
Scientific Research Applications
Fmoc-Asp-OMe is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of therapeutic peptides and peptide-based drugs.
Industry: Applied in the production of peptide-based materials and hydrogels for biomedical applications.
Mechanism of Action
The mechanism of action of Fmoc-Asp-OMe primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of aspartic acid during peptide chain elongation. It is removed under basic conditions, allowing the amino group to participate in further reactions. The methyl ester group protects the carboxyl group, which can be hydrolyzed to form the free carboxylic acid .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Asp(OtBu)-OH: Another derivative of aspartic acid with a tert-butyl ester group.
Fmoc-Asp(OMpe)-OH: A derivative with a 3-methyl-pent-3-yl ester group.
Fmoc-Gly-OMe: A glycine derivative with a methyl ester group.
Uniqueness
Fmoc-Asp-OMe is unique due to its specific combination of the Fmoc protecting group and the methyl ester group. This combination provides a balance of stability and reactivity, making it suitable for use in various peptide synthesis applications. The methyl ester group offers protection against aspartimide formation, which is a common issue in peptide synthesis involving aspartic acid .
Properties
Molecular Formula |
C20H18NO6- |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-oxobutanoate |
InChI |
InChI=1S/C20H19NO6/c1-26-19(24)17(10-18(22)23)21-20(25)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,25)(H,22,23)/p-1/t17-/m0/s1 |
InChI Key |
UEUZUMRMWJUEMK-KRWDZBQOSA-M |
Isomeric SMILES |
COC(=O)[C@H](CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
COC(=O)C(CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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